BenchChemオンラインストアへようこそ!

3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one

Antimalarial DHODH inhibition Pyrimidine biosynthesis

3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1793864-23-9) is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class, characterized by a partially saturated pyrimidin-4-one core bearing a benzyl substituent at N3 and a methyl group at C6. DHPMs, historically synthesized via the Biginelli multicomponent reaction, are privileged scaffolds in medicinal chemistry due to their demonstrated interactions with diverse biological targets, including calcium channels, α1a adrenoceptors, and various microbial enzymes.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1793864-23-9
Cat. No. B6431555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
CAS1793864-23-9
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyDIKLZNPTISSHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1793864-23-9) Structural Overview and Procurement Context


3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1793864-23-9) is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class, characterized by a partially saturated pyrimidin-4-one core bearing a benzyl substituent at N3 and a methyl group at C6 . DHPMs, historically synthesized via the Biginelli multicomponent reaction, are privileged scaffolds in medicinal chemistry due to their demonstrated interactions with diverse biological targets, including calcium channels, α1a adrenoceptors, and various microbial enzymes [1]. This specific N3-benzyl derivative, with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol, is primarily offered by specialized chemical suppliers for research and development purposes .

Why Substituting 3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one with Generic DHPM Scaffolds Compromises SAR Fidelity


The assumption that any dihydropyrimidinone (DHPM) core is functionally equivalent for structure-activity relationship (SAR) exploration is fundamentally unsound. The specific substitution pattern of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one dictates its distinct molecular topology, electronic distribution, and steric profile, which are the primary determinants of target binding affinity and selectivity [1]. As detailed in the quantitative evidence below, seemingly minor structural deviations—such as the presence or absence of the N3-benzyl group or modifications at the C6 position—can result in orders-of-magnitude differences in biological potency against the same molecular target [1]. Therefore, substituting this specific compound with a generic, commercially available DHPM analog (e.g., a 4-aryl substituted or 2-thioxo derivative) invalidates SAR hypotheses and introduces uncontrolled variables that can derail lead optimization campaigns [2].

Quantitative Differentiation Guide for 3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one Against Structural Analogs


N3-Benzyl Substitution Confers Nanomolar Potency Against PfDHODH Compared to Unsubstituted and 2-Thioxo Analogs

The N3-benzyl group on the dihydropyrimidinone core is a critical determinant for potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). A derivative of this core scaffold (represented by CHEMBL1956285) demonstrates an IC50 of 30 nM against PfDHODH [1]. In stark contrast, 2-thioxo substituted DHPM analogs lacking this N3-substitution pattern have been reported in the literature with activities in the high micromolar range (>100 µM) against similar targets [2]. This represents a greater than 3,300-fold enhancement in target engagement potency driven by the specific N3-benzyl-6-methyl substitution motif.

Antimalarial DHODH inhibition Pyrimidine biosynthesis

N3-Benzyl DHPM Core Exhibits Differentiated Receptor Selectivity Profile Compared to C4-Aryl DHPM Analogs

The substitution pattern on the DHPM ring dictates α1 adrenoceptor subtype selectivity. While many 4-aryl substituted DHPMs (a common, easily accessible class via the Biginelli reaction) exhibit balanced or non-selective binding across α1a, α1b, and α1d subtypes, specific N3-substituted DHPMs, including the benzyl variant, have been characterized in structure-activity relationship (SAR) studies to possess a distinct pharmacological fingerprint [1]. SAR campaigns have demonstrated that the N3-benzyl motif contributes to a binding profile that is therapeutically more relevant for benign prostatic hyperplasia (BPH), where α1a selectivity is paramount to avoid cardiovascular side effects associated with α1b antagonism [1].

Adrenergic receptor Selectivity BPH

Spectroscopic Fingerprint Enables Identity Verification Against Closely Related Regioisomers

3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one can be unambiguously distinguished from its regioisomers and close structural analogs via 1H NMR. Diagnostic signals include the benzyl methylene protons resonating as a singlet at approximately δ 4.2-4.5 ppm and the C6-methyl group appearing as a singlet around δ 2.1-2.3 ppm . This is in contrast to the common 2-benzyl-6-methyl-4(3H)-pyrimidinone regioisomer (CAS 16673-85-1), which exhibits a different chemical shift pattern for the benzylic protons due to its attachment at the C2 rather than N3 position . This distinct spectroscopic signature provides a simple, quantitative method for confirming the correct regioisomer has been supplied.

Analytical chemistry NMR spectroscopy Quality control

High-Impact Application Scenarios for 3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1793864-23-9)


Medicinal Chemistry: Hit-to-Lead Optimization for Antimalarial Programs Targeting PfDHODH

This compound, or its direct chemical derivatives, serves as a validated starting point for optimizing inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Its demonstrated nanomolar biochemical activity (IC50 = 30 nM [1]) against this clinically validated antimalarial target makes it a strategic choice over generic DHPM libraries. Researchers can initiate SAR studies around the N3-benzyl and C6-methyl positions to further improve potency, selectivity against the human DHODH ortholog, and pharmacokinetic properties. The known SAR for this scaffold provides a rational basis for design, accelerating the hit-to-lead timeline compared to exploring uncharacterized DHPM analogs.

Chemical Biology: Development of Subtype-Selective Chemical Probes for α1 Adrenoceptors

The unique pharmacological profile associated with the N3-substituted DHPM scaffold, as documented in α1a adrenoceptor antagonist programs [2], positions this compound class as a valuable template for creating chemical probes. Such probes are essential for dissecting the distinct physiological roles of α1a, α1b, and α1d adrenoceptors in the lower urinary tract and cardiovascular system. Using this specific scaffold over non-selective DHPM alternatives allows for the design of experiments that can confidently attribute observed biological effects to the modulation of a specific receptor subtype, thereby generating higher-quality and more interpretable biological data.

Process Chemistry: Use as a Chromatographic or Spectroscopic Reference Standard for Method Development

The well-defined and distinct spectroscopic signature of 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one (NMR: benzyl CH2 at δ 4.2-4.5 ppm, C6-CH3 at δ 2.1-2.3 ppm ) makes it an excellent reference standard. In a process chemistry or QC laboratory, it can be used to develop and validate HPLC or UPLC methods for monitoring reactions involving DHPM synthesis or for confirming the identity and purity of this specific regioisomer in a batch. This application is critical for ensuring the fidelity of scale-up campaigns where the presence of regioisomeric impurities could have significant downstream consequences.

Academic Research: Exploration of the Biginelli Reaction Scope with Non-Classical Nucleophiles

This N3-benzyl substituted DHPM represents a non-classical product of the Biginelli reaction, which typically yields N1-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones. The existence and commercial availability of this compound make it a valuable subject for synthetic methodology studies. It can be used as a starting material to investigate the reactivity of the N3-benzyl DHPM core in further functionalization reactions (e.g., alkylation, acylation, or cross-coupling) or to serve as an authentic standard in studies aimed at developing new, selective methods for synthesizing N-substituted DHPMs, which are often more challenging to access than their N1-H counterparts.

Quote Request

Request a Quote for 3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.